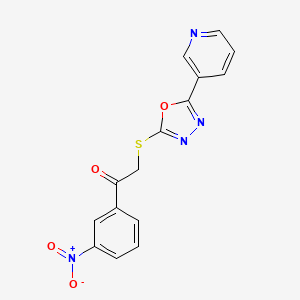

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a 3-nitrophenyl group at position 1 of the ethanone moiety and a pyridin-3-yl-substituted 1,3,4-oxadiazole at position 2 via a thioether linkage. The nitro group enhances electrophilicity and bioactivity, while the pyridine ring contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

1-(3-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O4S/c20-13(10-3-1-5-12(7-10)19(21)22)9-24-15-18-17-14(23-15)11-4-2-6-16-8-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUIGHARUHORAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the 1,3,4-oxadiazole ring, followed by the introduction of the pyridinyl and nitrophenyl groups. Common reagents used in these reactions include thiosemicarbazide, pyridine-3-carboxylic acid, and 3-nitrobenzoyl chloride. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Chemical Reactions Analysis

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exhibit notable antimicrobial properties. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, derivatives containing the oxadiazole moiety have been shown to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

1.2 Anti-inflammatory Properties

In silico studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. The docking studies conducted indicate that the compound can effectively bind to the active site of 5-LOX, potentially leading to its development as a therapeutic agent for inflammatory diseases .

1.3 Anticancer Potential

Recent investigations into similar chemical structures have revealed their potential as anticancer agents. The incorporation of nitrophenyl and pyridine groups has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells, making this compound a candidate for further research in oncology .

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone make it suitable for applications in organic electronics. Its ability to act as a hole transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound can improve charge mobility and overall device efficiency .

2.2 Fluorescent Probes

The compound's structure allows it to function as a fluorescent probe in biological imaging applications. The presence of the nitrophenyl group contributes to its photophysical properties, enabling its use in detecting specific biomolecules or cellular processes through fluorescence microscopy .

Synthesis and Characterization

The synthesis of 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Thioether Formation : The introduction of the thio group is accomplished via nucleophilic substitution reactions.

- Final Coupling : The final product is obtained through coupling reactions between the synthesized oxadiazole derivative and nitrophenyl compounds.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Analogues

Anticancer 1,3,4-Oxadiazole Derivatives

Kaya et al. (2017) synthesized 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (e.g., compounds 4a–g ). These feature a pyrimidine moiety instead of pyridine and a para-substituted phenyl group. Cytotoxicity studies revealed that activity correlates with substituent electronegativity, with nitro- and chloro-substituted derivatives showing higher potency .

Antioxidant Oxadiazole Derivatives

Rajasekaran et al. synthesized 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone derivatives. These compounds showed DPPH radical scavenging activity (IC₅₀: 18–32 µM), comparable to ascorbic acid. The benzoimidazole moiety enhances antioxidant capacity, whereas the target compound’s pyridine group may alter redox properties .

Antimicrobial Thioether-Oxadiazoles

Salimon et al. (2011) reported 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which exhibited MIC values of 30.2–43.2 µg/cm³ against bacterial strains. The pyridine-2-ylamino group and free thiol enhance membrane penetration, a feature absent in the target compound due to its pyridin-3-yl and nitro groups .

Antimalarial Indolyl-Ethanone Derivatives

QSAR studies identified 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone as a potent antimalarial (pIC₅₀ = 8.2129), outperforming chloroquine. The nitro group’s position (para vs. meta) and indole vs. pyridine heterocycles critically influence activity .

STAT3 Inhibitors with Pyrazoline-Oxadiazole Hybrids

A 2023 study designed 1-(3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-substituted piperazin-1-yl)ethanone derivatives. These inhibited STAT3 phosphorylation in breast cancer cells, with IC₅₀ values <10 µM. The 3-nitrophenyl group enhances target binding, similar to the target compound .

Key Structural Differences and Implications

Pyridin-3-yl vs. pyrimidin-2-yl: Pyridine’s lower basicity compared to pyrimidine could reduce DNA intercalation efficacy, a mechanism observed in pyrimidine derivatives .

Biological Targets :

- Nitro groups are associated with antiparasitic (e.g., antimalarial ) and anticancer activity .

- Thioether linkages improve membrane permeability but may increase toxicity .

Activity Trends :

Biological Activity

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. The process begins with the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the pyridinyl and nitrophenyl groups. Common reagents include thiosemicarbazide and 3-nitrobenzoyl chloride, with solvents like ethanol or acetonitrile used under catalytic conditions.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone have shown strong to moderate effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies have demonstrated that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation:

- Mechanism of Action : The oxadiazole moiety can inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and regulation . Molecular docking studies suggest that these compounds bind effectively to target sites, potentially leading to apoptosis in cancer cells.

Antitubercular Activity

In addition to its antibacterial properties, this compound has shown promise against Mycobacterium tuberculosis. Certain derivatives exhibited IC90 values ranging from 3.73 to 4.00 µM, indicating strong antitubercular activity .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone:

The biological activity of 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound's structure allows it to bind to various enzymes critical for bacterial growth and cancer cell proliferation.

- Receptor Interaction : It may modulate receptor activity involved in cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.